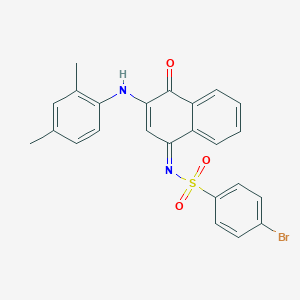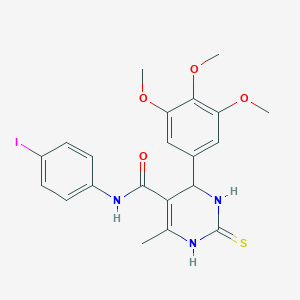
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound has been found to have a unique mechanism of action, making it a promising candidate for further study.
作用机制
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione's mechanism of action involves the inhibition of several key enzymes and pathways in the body. One of the primary targets of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione binds to topoisomerase II, preventing it from functioning properly and leading to DNA damage and cell death. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione also inhibits the activity of several other enzymes and pathways, including the NF-κB pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been found to have several biochemical and physiological effects in the body. In cancer cells, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione induces cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to reduce oxidative stress and inflammation, protecting neurons from damage. Inflammation is also an area of interest for 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, as it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its unique mechanism of action, which makes it a promising candidate for further study. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been found to be relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its potential toxicity, as it has been found to be cytotoxic to both cancer and normal cells. Careful dosage and administration of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is necessary to avoid unwanted side effects.
未来方向
There are several future directions for the study of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is the development of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione analogues with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the molecular mechanisms underlying 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione's therapeutic properties, which could lead to the development of new drugs and therapies for a variety of diseases.
合成方法
The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step reaction process that begins with the reaction of 2,3-dimethylphenylamine with 2,3,5-trimethylphenol to form the intermediate product, 2,3-dimethylphenyl 2,3,5-trimethylphenoxyacetate. This intermediate is then reacted with phosgene and ammonia to form the final product, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione.
科学研究应用
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Inflammation is also an area of interest for 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, as it has been found to have anti-inflammatory properties.
属性
分子式 |
C21H20ClNO3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H20ClNO3/c1-11-9-13(3)15(5)17(10-11)26-19-18(22)20(24)23(21(19)25)16-8-6-7-12(2)14(16)4/h6-10H,1-5H3 |
InChI 键 |
QQZHDGIWRRIADG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC(=CC(=C3C)C)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC(=CC(=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)




![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)

